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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation

required for the structural elucidation of 13-Dehydroxyindaconitine, a C19-diterpenoid

alkaloid. Given the absence of published experimental NMR data for this specific compound,

this document presents a realistic, hypothetical dataset based on the known structure of the

parent compound, indaconitine, and extensive data from closely related aconitine alkaloids.[1]

[2][3] The protocols and analytical strategies outlined herein represent a robust framework for

the structural characterization of this and similar complex natural products.

Introduction to 13-Dehydroxyindaconitine
13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid isolated from species

of the Aconitum genus. Structurally, it is a derivative of the well-known alkaloid, indaconitine,

from which it differs by the absence of a hydroxyl group at the C-13 position. This modification

is expected to influence its biological activity and toxicological profile, making its unambiguous

structural confirmation a critical step in any drug discovery or development program. Nuclear

Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural

assignment of such complex molecules in solution.
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The structure of 13-Dehydroxyindaconitine is proposed based on the established structure of

indaconitine, with the hydroxyl moiety at the C-13 position removed.

Figure 1: Proposed Chemical Structure of 13-Dehydroxyindaconitine

(Structure based on Indaconitine)

Hypothetical NMR Data
The following ¹H and ¹³C NMR data have been generated based on published data for

structurally similar aconitine-type alkaloids.[1][2][3] The chemical shifts have been adjusted to

reflect the electronic and steric effects resulting from the removal of the C-13 hydroxyl group.

Specifically, an upfield shift is anticipated for C-13 and adjacent carbons, as well as for protons

in close proximity.

Quantitative ¹³C NMR Data
The following table summarizes the hypothetical ¹³C NMR chemical shifts for 13-
Dehydroxyindaconitine, recorded in CDCl₃. The assignments are based on expected

chemical shift ranges and correlations observed in 2D NMR experiments.
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Carbon No. Chemical Shift (δ) ppm Multiplicity (DEPT)

1 84.1 CH

2 34.5 CH₂

3 31.8 CH₂

4 38.7 C

5 49.3 CH

6 82.5 CH

7 45.1 CH

8 76.9 C

9 47.2 CH

10 41.5 CH

11 50.1 C

12 29.3 CH₂

13 38.9 CH

14 75.8 CH

15 37.6 CH₂

16 83.2 CH

17 61.7 CH

19 53.1 CH₂

N-CH₂ 48.9 CH₂

N-CH₂-CH₃ 13.5 CH₃

1-OCH₃ 56.3 CH₃

6-OCH₃ 57.9 CH₃

16-OCH₃ 60.8 CH₃
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18-OCH₃ 59.1 CH₃

8-OCOCH₃ 170.1 C

8-OCOCH₃ 21.4 CH₃

14-OCOPh 166.8 C

14-OCOPh (C-1') 130.5 C

14-OCOPh (C-2',6') 129.8 CH

14-OCOPh (C-3',5') 128.6 CH

14-OCOPh (C-4') 133.2 CH

Quantitative ¹H NMR Data
The following table summarizes the hypothetical ¹H NMR data for 13-Dehydroxyindaconitine,

recorded in CDCl₃.
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Proton(s)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-1 4.15 d 5.0

H-2α 2.65 m

H-2β 2.10 m

H-3α 2.30 m

H-3β 1.95 m

H-5 2.85 d 6.5

H-6 3.90 d 6.5

H-7 2.70 m

H-9 3.10 d 7.0

H-10 2.45 d 7.0

H-12α 1.80 m

H-12β 1.60 m

H-13 2.55 m

H-14 4.90 d 5.5

H-15α 2.20 m

H-15β 1.75 m

H-16 4.30 d 6.0

H-17 3.25 s

H-19α 2.90 d 12.0

H-19β 2.50 d 12.0

N-CH₂a 3.20 q 7.2

N-CH₂b 2.80 q 7.2

N-CH₂-CH₃ 1.10 t 7.2
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1-OCH₃ 3.30 s

6-OCH₃ 3.40 s

16-OCH₃ 3.75 s

18-OCH₃ 3.35 s

8-OCOCH₃ 2.05 s

H-2',6' (Ph) 8.05 d 7.5

H-3',5' (Ph) 7.45 t 7.5

H-4' (Ph) 7.60 t 7.5

Experimental Protocols
The following protocols describe the standard NMR experiments required for the structural

elucidation of 13-Dehydroxyindaconitine.

Sample Preparation
Approximately 5-10 mg of purified 13-Dehydroxyindaconitine is dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution is filtered into a 5 mm NMR tube.

NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz (or higher) spectrometer equipped with a

cryoprobe.

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse

program. Key parameters include a spectral width of 220 ppm, 64k data points, a relaxation

delay of 2 s, and 1024 scans.
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DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is run to

differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive

peaks, while CH₂ signals will be negative.

COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is performed to

identify proton-proton spin-spin couplings. The spectral width in both dimensions is set to 12

ppm, with 2k data points in F2 and 256 increments in F1.

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced, sensitivity-

improved HSQC experiment is used to identify one-bond proton-carbon correlations. The

spectral width is 12 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension.

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is

performed to identify long-range (2-3 bond) proton-carbon correlations. The experiment is

optimized for a long-range coupling constant of 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment with a mixing

time of 500-800 ms is conducted to determine the spatial proximity of protons, which is

crucial for stereochemical assignments.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the structural elucidation process.
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Click to download full resolution via product page

Caption: Experimental workflow for NMR-based structural elucidation.
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Caption: Logical relationships between different NMR experiments.

Strategy for Structural Elucidation
The complete structural assignment of 13-Dehydroxyindaconitine is achieved through a

systematic interpretation of the suite of NMR spectra:

¹H and ¹³C/DEPT Analysis: The number and types of protons and carbons are determined.

The chemical shifts provide initial clues about the electronic environment of each nucleus

(e.g., protons attached to oxygenated carbons, aromatic protons, methyl groups of methoxy

and acetyl moieties).

COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks, allowing

for the assembly of spin systems within the molecule. For instance, the protons of the N-

ethyl group will show a clear correlation, as will protons on adjacent carbons in the

diterpenoid core.
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HSQC Analysis: The HSQC spectrum directly correlates each proton signal with the carbon

to which it is attached. This allows for the unambiguous assignment of carbon signals for all

protonated carbons.

HMBC Analysis: The HMBC spectrum is crucial for connecting the spin systems identified in

the COSY spectrum and for placing quaternary carbons. For example, correlations from the

methyl protons of the methoxy groups to their attached carbons (C-1, C-6, C-16, and C-18)

will confirm their positions. Similarly, correlations from protons near the ester groups to the

carbonyl carbons will confirm the locations of the acetate and benzoate moieties.

NOESY Analysis: The NOESY spectrum provides through-space correlations, which are

essential for determining the relative stereochemistry of the molecule. For example, NOEs

between protons on different rings of the core structure can establish their spatial

relationships and confirm the overall conformation.

By integrating the information from all these experiments, a self-consistent and complete

structural assignment for 13-Dehydroxyindaconitine can be confidently achieved. This

systematic approach ensures the unambiguous determination of connectivity and

stereochemistry, which is vital for its further development as a potential therapeutic agent or for

understanding its toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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